molecular formula C10H8BFO2 B2776477 2-Fluoronaphthalene-1-boronic acid CAS No. 1644273-88-0

2-Fluoronaphthalene-1-boronic acid

Cat. No. B2776477
CAS RN: 1644273-88-0
M. Wt: 189.98
InChI Key: JYCSKXXPNOBHFT-UHFFFAOYSA-N
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Description

2-Fluoronaphthalene-1-boronic acid is a chemical compound with the molecular formula C10H8BFO2 . It has a molecular weight of 189.98 .


Molecular Structure Analysis

The molecular structure of 2-Fluoronaphthalene-1-boronic acid is represented by the linear formula C10H8BFO2 . This indicates that the molecule consists of 10 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, such as 2-Fluoronaphthalene-1-boronic acid, are known for their ability to form five-membered boronate esters with diols . This property has led to their widespread use in the synthesis of small chemical receptors . Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .


Physical And Chemical Properties Analysis

2-Fluoronaphthalene-1-boronic acid is a solid compound that should be stored at refrigerated temperatures .

Scientific Research Applications

Boronic Acid-Diol Complexation

2-Fluoronaphthalene-1-boronic acid, like other boronic acids, is notable for its ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This feature is crucial in biomaterials for creating hydrogels with dynamic covalent or responsive behavior (Brooks, Deng, & Sumerlin, 2018).

Fluoride Ion Recognition

Boronic acids are instrumental in designing receptors for selectively detecting fluoride ions, which are significant in various contexts, including water purification and medical applications. 2-Fluoronaphthalene-1-boronic acid could potentially contribute to these applications due to the unique properties imparted by the fluorine atom (Hudnall, Chiu, & Gabbaï, 2009).

Molecular Nanoprobes

This compound is useful in the synthesis of molecular nanoprobes. For instance, it is a precursor in the synthesis of 3-fluoroterrylene, which is used for single electron optical sensing (Markoulides, Venturini, Neumeyer, & Gourdon, 2015).

Sensing Applications

The interaction of boronic acids with diols and strong Lewis bases leads to their utility in various sensing applications. These include homogeneous assays or heterogeneous detection in biological labelling, protein manipulation, separation, and development of therapeutics (Lacina, Skládal, & James, 2014).

Colorimetric Fluoride Ion Sensing

Boronic acid derivatives exhibit selective sensing abilities, especially towards fluoride ions. This is significant in the development of chemosensors and could be an area where 2-fluoronaphthalene-1-boronic acid plays a role (Yamaguchi, Akiyama, & Tamao, 2001).

Reaction Kinetics in Alkaline Solutions

Studies show that boronic acids, including 2-fluoronaphthalene-1-boronic acid, react with diol moieties even in alkaline solutions, offering insights into the effective design of boronic acid sensors for carbohydrates (Iwatsuki, Nakajima, Inamo, Takagi, & Ishihara, 2007).

Fluorescent Chemosensors

2-Fluoronaphthalene-1-boronic acid contributes to the development of fluorescent chemosensors, which are important for probing carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Mechanism of Action

Target of Action

The primary target of 2-Fluoronaphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, 2-Fluoronaphthalene-1-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Fluoronaphthalene-1-boronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The result of the action of 2-Fluoronaphthalene-1-boronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 2-Fluoronaphthalene-1-boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, including temperature and solvent, can affect the efficacy and stability of the compound . Furthermore, the compound’s environmentally benign nature makes it a preferred choice for reactions under specific SM coupling conditions .

Safety and Hazards

While specific safety data for 2-Fluoronaphthalene-1-boronic acid is not available, boronic acids are generally considered hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Boronic acid-based compounds, including 2-Fluoronaphthalene-1-boronic acid, are being explored for novel chemistries in emerging sciences . Their applications span across chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

properties

IUPAC Name

(2-fluoronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCSKXXPNOBHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoronaphthalene-1-boronic acid

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